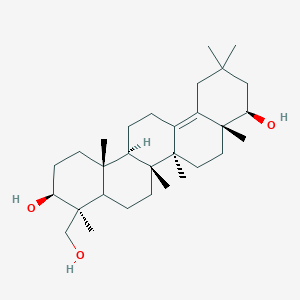
Urol (pharmaceutical)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Soyasapogenol F belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Soyasapogenol F is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, soyasapogenol F is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, soyasapogenol F can be found in herbs and spices and tea. This makes soyasapogenol F a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Research Training and Development
- Undergraduate research (UR) experiences are significant in developing scientific thinking skills in chemistry students, as outlined in the development of the Performance Assessment of Undergraduate Research Experiences (PURE) instrument. This instrument is designed to evaluate the effects of research experiences on students' analytical and decision-making skills in scientific contexts (Harsh, 2016).
- Multi-year undergraduate research experiences offer distinct personal, professional, and cognitive benefits. These include a deeper understanding of scientific research processes and the development of intellectual skills necessary for science advancement (Thiry, Weston, Laursen, & Hunter, 2012).
Socialization and Professional Development in Science
- Undergraduate research experiences contribute significantly to students' cognitive, personal, and professional development. These experiences help in “becoming a scientist” by providing an authentic context for learning and applying scientific practices (Hunter, Laursen, & Seymour, 2007).
- The student-advisor interactions in undergraduate research are crucial in apprenticing students into scientific communities of practice. These interactions play a significant role in the acculturation of students to scientific norms, values, and professional practices (Thiry & Laursen, 2011).
Enhancing Diversity in Scientific Workforce
- Undergraduate research experiences broaden diversity in the scientific workforce. Students committing substantial time to faculty-mentored research demonstrate greater likelihood of pursuing science-related graduate programs and careers (Hernandez, Woodcock, Estrada, & Schultz, 2018).
Loop-Mediated Isothermal Amplification (LAMP) as a Research Tool
- LAMP is presented as an affordable, accessible alternative to PCR for DNA amplification, enabling the identification of microorganisms in undergraduate research experiences. It serves as an effective tool in involving students in research, particularly in resource-limited settings (Nguyen et al., 2020).
Urinary Extracellular Vesicles Research
- The discovery of extracellular vesicles in urine has spurred new research avenues in understanding molecular, physiological, and pathological conditions of the urinary system. This has led to the development of methods for isolating and characterizing urinary extracellular vesicles (uEVs) (Erdbrügger et al., 2021).
Data Management in Urological Research
- Improvements in data management, such as the URIS database system, have enhanced the efficiency and effectiveness of scientific research in urology (d'Hollosy, Hendriks, Witjes, Debruyne, & Wijkstra, 1994).
Propriétés
Numéro CAS |
97503-03-2 |
|---|---|
Nom du produit |
Urol (pharmaceutical) |
Formule moléculaire |
C30H50O3 |
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
(3S,4S,6aR,6bS,8aR,9R,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicene-3,9-diol |
InChI |
InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h21-24,31-33H,8-18H2,1-7H3/t21?,22-,23+,24-,26-,27+,28-,29-,30-/m1/s1 |
Clé InChI |
FAQHDLWADGCEMS-PLKKNJIASA-N |
SMILES isomérique |
C[C@]12CC[C@@H]([C@](C1CC[C@@]3([C@@H]2CCC4=C5CC(C[C@H]([C@@]5(CC[C@]43C)C)O)(C)C)C)(C)CO)O |
SMILES |
CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)O)C |
SMILES canonique |
CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)O)C |
Synonymes |
Urol (pharmaceutical) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



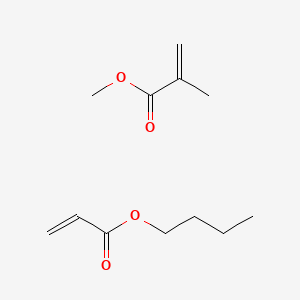

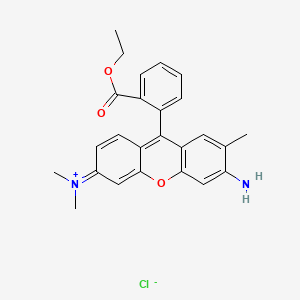

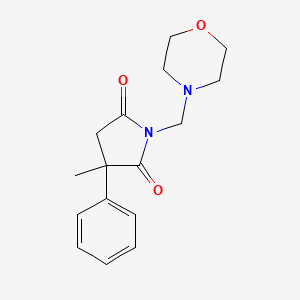

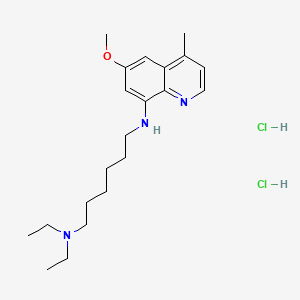





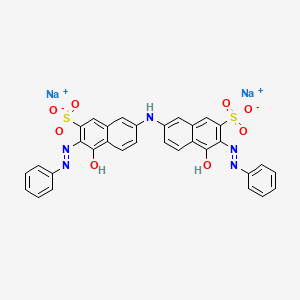
![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)